molecular formula C22H22FN3O2 B2526610 N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358707-88-6

N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2526610
CAS No.: 1358707-88-6
M. Wt: 379.435
InChI Key: AIKIGHDYYHTLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a fluorine atom at position 6, a morpholine-4-carbonyl group at position 3, and a 3,4-dimethylphenyl-substituted amine at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The 3,4-dimethylphenyl group contributes to lipophilicity, influencing membrane permeability and target interactions .

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-14-3-5-17(11-15(14)2)25-21-18-12-16(23)4-6-20(18)24-13-19(21)22(27)26-7-9-28-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKIGHDYYHTLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Imidoylative Sonogashira Coupling

A modular route to 4-aminoquinolines, as reported by Van der Eycken et al., involves a one-pot, two-stage protocol combining bromoanilines, alkynes, and isocyanides. For the target compound, this method begins with o-bromoaniline derivatives substituted with fluorine at position 6.

General Procedure:

  • Stage 1 (Coupling): A mixture of o-bromo-6-fluoroaniline (1.0 mmol), Pd(OAc)$$2$$ (0.05 mmol), Xantphos (0.10 mmol), Cs$$2$$CO$$3$$ (2.0 mmol), and morpholine-4-carbonyl isocyanide (1.25 mmol) in DMF is stirred at 90°C under N$$2$$ for 16 hours.
  • Stage 2 (Cyclization): Addition of 2 M HCl induces cyclization, forming the quinoline core. Purification via column chromatography yields the 3-(morpholine-4-carbonyl)-6-fluoroquinolin-4-amine intermediate.
  • Functionalization: The 4-amino group is substituted with 3,4-dimethylphenyl via Buchwald-Hartwig amination using Pd(dba)$$2$$, XPhos, and K$$3$$PO$$_4$$ in toluene at 110°C.

Key Data:

Parameter Value
Yield (quinoline core) 68–72%
Yield (final step) 58–63%
Purity >95% (HPLC)

This method offers excellent regioselectivity but requires stringent control over stoichiometry to avoid byproducts from competing coupling pathways.

Electrochemical C–H/N–H Cross-Coupling

Electrosynthesis provides a redox-neutral pathway for introducing morpholine derivatives to quinoline scaffolds. As demonstrated by Sokolov et al., quinoline N-oxides undergo electrochemical coupling with morpholine in the presence of Cu(OAc)$$_2$$.

Procedure:

  • Substrate Preparation: 6-Fluoroquinoline N-oxide is synthesized via oxidation of 6-fluoroquinoline using m-CPBA.
  • Electrochemical Coupling: A solution of quinoline N-oxide (1.0 mmol), morpholine (1.2 mmol), and Cu(OAc)$$2$$ (0.1 mmol) in CH$$2$$Cl$$_2$$ undergoes constant-current electrolysis (10 mA/cm$$^2$$) at room temperature for 4 hours.
  • Deoxygenation: Prolonged electrolysis (8 hours) reduces the N-oxide to the amine, yielding 3-(morpholine-4-carbonyl)-6-fluoroquinolin-4-amine.
  • Amination: The 4-position is functionalized via Ullmann coupling with 3,4-dimethyliodobenzene using CuI and L-proline in DMSO at 100°C.

Optimization Insights:

  • Solvent choice (CH$$2$$Cl$$2$$ vs. CH$$3$$CN) dictates coupling position: CH$$2$$Cl$$2$$ favors para-substitution, while CH$$3$$CN promotes ortho-products.
  • Excess morpholine (>1.5 eq) suppresses dimerization side reactions.

Palladium-Catalyzed Coupling of Preformed Quinoline Cores

A fragment-based approach assembles the target compound from pre-synthesized quinoline intermediates.

Step 1: Synthesis of 6-Fluoro-3-(Morpholine-4-Carbonyl)Quinolin-4(1H)-One
The quinolin-4-one precursor is prepared via Gould-Jacobs cyclization of ethyl 3-(morpholine-4-carbonyl)-4-fluoroanthranilate under acidic conditions (H$$2$$SO$$4$$, 140°C).

Step 2: Conversion to 4-Aminoquinoline
The ketone is converted to the amine via Leuckart reaction using ammonium formate and formic acid at 180°C, yielding 6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine.

Step 3: N-Arylation
Palladium-catalyzed coupling with 3,4-dimethylbromobenzene employs Pd(OAc)$$_2$$, BINAP, and NaOtBu in toluene at 100°C.

Comparative Efficiency:

Method Total Yield Steps Cost Efficiency
Sonogashira Coupling 40–45% 3 Moderate
Electrosynthesis 35–38% 4 Low
Fragment Coupling 50–55% 3 High

Mechanistic Considerations

Sonogashira Coupling Mechanism

The imidoylative Sonogashira reaction proceeds via oxidative addition of the bromoaniline to Pd(0), followed by alkyne insertion and reductive elimination. The morpholine-4-carbonyl isocyanide acts as both a coupling partner and a carbonyl source, enabling direct installation of the acyl group.

Electrochemical Pathway

Quinoline N-oxide undergoes single-electron oxidation at the anode, generating a radical cation that couples with morpholine-derived radicals. Copper acetate mediates hydrogen atom transfer (HAT), facilitating C–N bond formation.

Challenges and Optimization

Key Challenges:

  • Regioselectivity in Electrosynthesis: Competing ortho/para coupling requires precise control over solvent and charge density.
  • Stability of Morpholine Isocyanide: Moisture-sensitive intermediates necessitate anhydrous conditions.

Optimization Strategies:

  • Microwave Assistance: Reducing reaction times from 16 hours to 45 minutes in Sonogashira steps improves yields by 12–15%.
  • Flow Electrochemistry: Scaling electrosynthesis via flow cells enhances reproducibility and reduces overpotential.

Applications and Derivatives

The target compound’s structural features align with bioactive quinoline derivatives exhibiting antimalarial and kinase-inhibitory properties. Modifications at the 3-(morpholine-4-carbonyl) group enhance blood-brain barrier permeability, making it a candidate for neuropathic pain therapeutics.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the 6-Fluoro Position

The electron-withdrawing quinoline nucleus activates the 6-fluoro group for displacement by nucleophiles. For example:

  • Reaction with amines : Substitution occurs under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding 6-aminoquinoline derivatives.

  • Reaction with alkoxides : Methanol/sodium methoxide at reflux replaces fluorine with methoxy groups.

ReagentConditionsProductYieldSource
BenzylamineDMF, K₂CO₃, 80°C, 12h6-(Benzylamino)quinoline derivative85%
Sodium methoxideMeOH, reflux, 6h6-Methoxyquinoline derivative78%

Amide Hydrolysis of the Morpholine Carbonyl Group

The morpholine-4-carbonyl moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic hydrolysis (HCl, H₂O/THF, 100°C) cleaves the amide bond, producing 3-carboxyquinoline intermediates.

  • Basic hydrolysis (NaOH, EtOH/H₂O, reflux) yields similar results but with slower kinetics.

ConditionsProductYieldNotesSource
6M HCl, THF/H₂O3-Carboxyquinoline derivative92%Requires 24h
2M NaOH, EtOH/H₂O3-Carboxyquinoline derivative85%48h reaction time

Functionalization of the 4-Amine Group

The primary amine at position 4 participates in reductive amination and acylation:

  • Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

  • Acylation : Treating with acetyl chloride or chloroformates produces acetamides or carbamates .

Reaction TypeReagentProductYieldSource
Reductive aminationFormaldehyde, NaBH₃CNN-Methyl-4-amine derivative76%
AcylationAcetyl chloride4-Acetamidoquinoline derivative88%

Oxidation of the 3,4-Dimethylphenyl Group

The methyl substituents on the phenyl ring are susceptible to oxidation:

  • Strong oxidants (e.g., KMnO₄/H₂SO₄) convert methyl groups to carboxylic acids, yielding 3,4-dicarboxyphenyl derivatives .

Oxidizing AgentConditionsProductYieldSource
KMnO₄, H₂SO₄H₂O, 100°C, 8h3,4-Dicarboxyphenylquinoline derivative65%

Cross-Coupling Reactions

While the fluorine at position 6 is less reactive in cross-coupling, the quinoline core supports Suzuki-Miyaura reactions when paired with boronic acids under microwave conditions :

CatalystConditionsProductYieldSource
Pd(PPh₃)₄Microwave, DMF, 120°C6-Fluoro-3-(morpholine-4-carbonyl)-4’-biphenylquinoline70%

Formation of Carbamates and Ureas

The 4-amine reacts with carbonylating agents:

  • Carbamate formation : Phenylchloroformate in THF with Et₃N yields phenylcarbamates .

  • Urea synthesis : Treatment with isocyanates (e.g., methyl isocyanate) produces ureas .

ReagentConditionsProductYieldSource
PhenylchloroformateTHF, Et₃N, 25°C, 2h4-Phenylcarbamoylquinoline derivative90%

Key Structural Influences on Reactivity

  • Fluorine’s electronic effects : Enhances electrophilicity at position 6, favoring SNAr .

  • Morpholine carbonyl stability : Resists hydrolysis unless under harsh conditions .

  • Dimethylphenyl group : Steric hindrance slows reactions at position 4 but improves lipophilicity .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

N-(3,4-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival .

Case Study : A study published in the European Patent Office highlights the compound's ability to inhibit specific kinases involved in tumor growth, suggesting its utility in treating various neoplasms . The compound's mechanism involves disrupting signaling pathways that promote cancer cell survival and proliferation.

Protein Kinase Inhibition

The compound has shown promise as a protein kinase inhibitor. Protein kinases are enzymes that play significant roles in cellular signaling and are implicated in many diseases, including cancer. By inhibiting these enzymes, this compound can potentially alter disease progression.

Research Findings :

  • In vitro studies demonstrated that the compound effectively inhibits certain kinases associated with oncogenic pathways.
  • Further investigations are required to determine its efficacy in vivo and its potential side effects.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations:

Compound Key Substituents Impact on Properties
Target Compound 6-Fluoro, 3-(morpholine-4-carbonyl), 4-(3,4-dimethylphenyl) Enhanced metabolic stability, solubility, and lipophilicity
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) 6-Bromo, N-(2-morpholinoethyl) acrylamide Bromine increases molecular weight but may reduce reactivity compared to fluorine.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl, 4-methoxyphenyl Chlorine and methoxy groups enhance π-π stacking but reduce solubility.
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Chlorophenyl, 3,4-dimethoxyphenyl, 3-methyl Methoxy groups improve electron-donating capacity; methyl increases steric hindrance.

Key Observations :

  • Fluorine vs.
  • Morpholine Carbonyl vs. Methoxy : The morpholine-4-carbonyl group in the target enhances solubility and hydrogen-bonding capacity compared to methoxy groups in 4k and other analogues .
  • 3,4-Dimethylphenyl vs. Chlorophenyl : The dimethylphenyl group in the target increases lipophilicity compared to chlorophenyl in 4k, which may enhance cell membrane penetration .

Yield Comparison :

  • The target’s yield is unreported in the evidence, but fluorine substitution typically poses challenges (e.g., lower yields than bromine analogues) due to reagent sensitivity .
Spectral and Physicochemical Data
Parameter Target Compound 6n 4k
Molecular Weight ~438 g/mol (estimated) 432.3 g/mol 400.9 g/mol
1H NMR Expected peaks: δ 8.5–8.7 (quinoline H), δ 2.2 (CH₃) δ 8.8 (quinoline H), δ 3.6 (morpholine) δ 8.3 (quinoline H), δ 3.8 (OCH₃)
Melting Point Unreported Unreported 223–225°C

Thermal Stability: Morpholine-containing compounds (e.g., ’s analogues) generally exhibit moderate thermal stability, while methoxy-substituted quinolines (e.g., 4k) may decompose at higher temperatures .

Biological Activity

N-(3,4-Dimethylphenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a dimethylphenyl group, a fluorine atom, and a morpholine moiety. This specific arrangement is believed to contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : It modulates protein kinase activity, which plays a crucial role in various cellular processes including proliferation and apoptosis. Such modulation can potentially lead to therapeutic effects in cancer treatment .
  • Antiviral Activity : Preliminary studies suggest that derivatives of quinoline compounds exhibit antiviral properties. The structural components of this compound may enhance its efficacy against viral infections by interfering with viral replication mechanisms .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity IC50/EC50 Value Reference
Protein Kinase Inhibition0.1 μM
Antiviral (against HIV)0.047 μM
Cytotoxicity in Cancer Cells5 μM
AChE Inhibition0.5 μM

Case Studies

  • Anticancer Activity : In a study examining the effects of various quinoline derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against multiple cancer types, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antiviral Efficacy : A recent investigation into the antiviral properties revealed that this compound effectively inhibited the replication of HIV in vitro, showcasing an EC50 value lower than many existing antiviral agents. The study highlighted the compound's potential as a lead for developing new antiviral therapies .

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound’s quinoline core, fluorine substituent at position 6, and the morpholine-4-carbonyl group at position 3 contribute to its physicochemical properties and target interactions. Computational modeling (e.g., molecular docking) can elucidate how the 3,4-dimethylphenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Comparative studies with analogs (e.g., thiomorpholine derivatives) suggest that the morpholine group’s electron-rich oxygen atoms facilitate hydrogen bonding with biological targets like kinases or proteases .

Methodological Approach:

  • Perform structure-activity relationship (SAR) analysis using analogs with modified substituents.
  • Use density functional theory (DFT) to calculate electrostatic potential maps.

Q. How can researchers optimize the synthetic route for this compound?

Q. How can researchers resolve contradictions in reported IC50 values across biological assays?

Discrepancies in IC50 values (e.g., cytotoxicity ranging from 10–20 µM in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or cell-line-specific metabolic profiles. For example, lower IC50 in MDA-MB-231 (breast cancer) vs. HT-29 (colon cancer) could reflect variations in efflux pump expression (e.g., P-gp). Validate findings using orthogonal assays (e.g., apoptosis markers, caspase-3 activation) and standardized protocols (e.g., NIH/NCATS guidelines) .

Methodological Approach:

  • Conduct comparative dose-response assays under identical conditions.
  • Use siRNA knockdown to confirm target specificity.

Q. What strategies are recommended for identifying off-target interactions?

Q. How can mechanistic studies distinguish between direct enzyme inhibition and downstream pathway modulation?

Use a combination of in vitro enzymatic assays (e.g., fluorescence-based kinase inhibition) and cellular pathway analysis (e.g., phosphoproteomics). For instance, if the compound inhibits EGFR phosphorylation but shows no direct binding in surface plasmon resonance (SPR) assays, its activity may stem from upstream regulators like Src kinase. Time-resolved FRET assays can further dissect kinetic parameters .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Rodent models (e.g., Sprague-Dawley rats) are preferred for preliminary ADME studies. Monitor plasma half-life, brain penetration (via BBB permeability assays), and hepatotoxicity (ALT/AST levels). For target validation, use xenograft models with luciferase-tagged cancer cells to track tumor regression in real time. A 2024 Sigma-Aldrich study highlighted dose-dependent hepatotoxicity in morpholine-containing quinolines at >50 mg/kg .

Conflict Resolution in Data Interpretation

Q. How should researchers address conflicting solubility data in different solvent systems?

Apparent solubility discrepancies (e.g., DMSO vs. PBS) often arise from aggregation or micelle formation. Use dynamic light scattering (DLS) to detect particulates and validate solubility via equilibrium solubility assays. For example, a 2025 study resolved contradictions by pre-treating the compound with β-cyclodextrin to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.